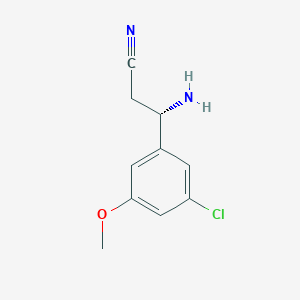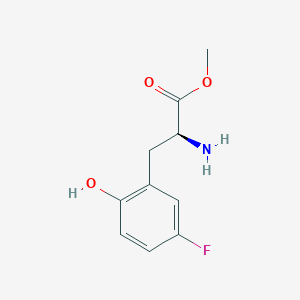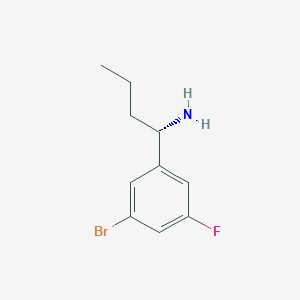
Methyl 2-morpholinothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-morpholinothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a morpholine group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-morpholinothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with morpholine and esterification agents. One common method is the reaction of 2-bromothiophene with morpholine in the presence of a base such as sodium hydride, followed by esterification with methyl chloroformate. The reaction conditions often require refluxing in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
Methyl 2-morpholinothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Methyl 2-morpholinothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of Methyl 2-morpholinothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Another thiophene derivative with similar structural features but different functional groups.
Methyl 3-bromothiophene-2-carboxylate: A brominated thiophene ester used in various organic synthesis applications.
Uniqueness
Methyl 2-morpholinothiophene-3-carboxylate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel materials and therapeutic agents .
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
methyl 2-morpholin-4-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-13-10(12)8-2-7-15-9(8)11-3-5-14-6-4-11/h2,7H,3-6H2,1H3 |
InChIキー |
LXIUGFKKNRSHHS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)



![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)








